molecular formula C16H18N4O B5772426 4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE

4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE

Cat. No.: B5772426
M. Wt: 282.34 g/mol
InChI Key: BDTCSSFVUAYCIW-UHFFFAOYSA-N
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Description

4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with pyridyl groups

Properties

IUPAC Name

pyridin-4-yl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(15-3-7-18-8-4-15)20-11-9-19(10-12-20)13-14-1-5-17-6-2-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTCSSFVUAYCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves the reaction of 4-pyridylmethyl chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for the large-scale synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The pyridyl groups can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenated compounds like alkyl halides or acyl chlorides are often used as electrophiles.

Major Products

    Oxidation: Pyridyl N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE has been identified as a potential candidate for drug development targeting neurological disorders. Its structural characteristics suggest that it may interact with specific receptors or enzymes involved in these conditions.

Research indicates that compounds similar to this compound exhibit significant biological activity, including:

  • Antimicrobial Activity : Preliminary studies have shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting applications in cancer therapy.
  • Enzyme Inhibition : Investigations into its role as a phosphodiesterase type 5 (PDE5) inhibitor highlight its potential cardiovascular implications .

Case Studies

Recent studies have highlighted the diverse applications of this compound:

StudyFindingsRelevance
Study 1Significant antibacterial activity against Gram-positive bacteriaSupports potential use in treating infections
Study 2Cytotoxic effects on HeLa cells with an IC50 value indicating effective inhibitionSuggests application in cancer therapy
Study 3Investigated the compound's role as a PDE5 inhibitor in hypertensive modelsHighlights cardiovascular implications

These findings underscore the importance of further research into the pharmacological profile and therapeutic potential of this compound.

Mechanism of Action

The mechanism of action of 4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Pyridylmethyl)piperazine: A simpler analog with similar structural features.

    4-Pyridinemethanol: Another related compound used in organic synthesis.

Uniqueness

4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE is unique due to its dual pyridyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications where such features are advantageous.

Biological Activity

4-PYRIDYL[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound characterized by a unique structural arrangement that includes a pyridine ring and a piperazine moiety. Its chemical formula, C₁₆H₁₈N₄O, indicates the presence of 16 carbon atoms, 18 hydrogen atoms, four nitrogen atoms, and one oxygen atom. The compound's intricate structure suggests potential for diverse biological activities, making it a subject of interest in pharmacological research.

Structural Features

The compound features:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Piperazine Moiety : A saturated six-membered ring containing two nitrogen atoms.
  • Methanone Functional Group : A carbonyl group (C=O) attached to the piperazine.

This combination of functional groups may contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Effects : Compounds related to this compound have shown promise in inhibiting various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with varying degrees of potency .
  • Antimicrobial Properties : Similar derivatives have been explored for their potential to inhibit microbial growth, particularly against resistant strains .
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing biochemical pathways. For instance, certain derivatives have been identified as strong inhibitors of CYP51, an enzyme involved in sterol biosynthesis in Leishmania parasites .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity :
    • A study evaluated various derivatives for their inhibitory effects on cancer cell lines. Notably, compounds with similar piperazine structures exhibited IC50 values ranging from 1.03 to 2.59 μM against A549, HeLa, and MCF-7 cells, indicating potent anticancer activity compared to standard treatments like Golvatinib .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves binding to specific molecular targets such as receptors or enzymes. For example, the interaction with CYP51 was highlighted as a significant pathway for potential therapeutic applications against parasitic infections .
  • Structure-Activity Relationships (SAR) :
    • Studies on SAR have demonstrated that modifications to the piperazine or pyridine components can enhance biological activity. For instance, the introduction of specific substituents on the piperazine ring has been shown to improve inhibitory potency against targeted enzymes .

Comparative Analysis of Similar Compounds

The following table outlines comparable compounds that share structural similarities with this compound:

Compound NameChemical FormulaKey Features
1-(4-Pyridyl)piperazineC₁₁H₁₄N₂Simple piperazine derivative
(3-Chlorophenyl)[4-(4-pyridylmethyl)piperazino]methanoneC₁₇H₁₈ClN₃OChlorinated variant with antimicrobial activity
(4-Methoxyphenyl)[4-(4-pyridylmethyl)piperazino]methanoneC₁₇H₁₉N₃O₂Methoxy substitution enhances solubility

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